(4-Phenylbutyl)phosphonic Acid: A Technical Guide to Synthesis and Characterization
(4-Phenylbutyl)phosphonic Acid: A Technical Guide to Synthesis and Characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (4-phenylbutyl)phosphonic acid, a valuable organophosphorus compound with potential applications in medicinal chemistry and materials science. This document details a robust synthetic pathway, outlines expected analytical characterization data, and presents a relevant biological context for its application.
Introduction
(4-Phenylbutyl)phosphonic acid belongs to the class of phosphonic acids, which are noted for their role as stable analogues of phosphate esters and their utility as intermediates in organic synthesis. The presence of the phenylbutyl moiety provides a lipophilic character, which can be advantageous in modulating pharmacokinetic properties in drug design. One area of interest for structurally related phosphonates is in the development of angiotensin-converting enzyme (ACE) inhibitors, which are critical in the management of hypertension. This guide provides detailed experimental protocols for a two-step synthesis of (4-phenylbutyl)phosphonic acid and a summary of its key physicochemical and spectroscopic properties.
Synthesis of (4-Phenylbutyl)phosphonic Acid
The synthesis of (4-phenylbutyl)phosphonic acid is efficiently achieved through a two-step process. The first step involves the formation of a phosphonate ester via the Michaelis-Arbuzov reaction, a cornerstone of carbon-phosphorus bond formation.[1][2] The subsequent step is the hydrolysis of the phosphonate ester to yield the final phosphonic acid.[3][4]
Step 1: Synthesis of Diethyl (4-phenylbutyl)phosphonate via Michaelis-Arbuzov Reaction
The initial step is the reaction of 1-bromo-4-phenylbutane with triethyl phosphite. The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a phosphonium intermediate. A subsequent dealkylation, where the bromide ion attacks one of the ethyl groups of the phosphonium salt, yields the stable diethyl (4-phenylbutyl)phosphonate and bromoethane as a byproduct.[5]
Step 2: Hydrolysis of Diethyl (4-phenylbutyl)phosphonate
The diethyl ester is then hydrolyzed to the corresponding phosphonic acid. This can be achieved under acidic conditions, typically using concentrated hydrochloric acid. The reaction proceeds through the protonation of the phosphoryl oxygen, followed by nucleophilic attack of water on the phosphorus atom, leading to the sequential cleavage of the two ethyl ester groups.[6][7]
Experimental Protocols
Protocol 1: Synthesis of Diethyl (4-phenylbutyl)phosphonate
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Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-bromo-4-phenylbutane (10.0 g, 46.9 mmol).
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Reagent Addition: Add triethyl phosphite (9.3 g, 56.3 mmol, 1.2 equivalents) to the flask.
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Reaction Conditions: Heat the reaction mixture to 140-150 °C under a nitrogen atmosphere and maintain for 4-6 hours. The reaction progress can be monitored by observing the distillation of the bromoethane byproduct.[8]
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Work-up: After cooling to room temperature, remove the excess triethyl phosphite and bromoethane under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to yield diethyl (4-phenylbutyl)phosphonate as a colorless oil.
Protocol 2: Synthesis of (4-Phenylbutyl)phosphonic Acid
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Reaction Setup: In a 50 mL round-bottom flask, dissolve diethyl (4-phenylbutyl)phosphonate (5.0 g, 18.5 mmol) in 20 mL of concentrated hydrochloric acid (37%).
-
Reaction Conditions: Heat the mixture to reflux (approximately 110 °C) for 8-12 hours. The progress of the hydrolysis can be monitored by ³¹P NMR spectroscopy.[6]
-
Work-up: After cooling to room temperature, the solvent and excess HCl are removed under reduced pressure. The resulting solid is co-evaporated with water (3 x 20 mL) to remove residual HCl.
-
Purification: The crude solid is recrystallized from water or an ethanol/water mixture to afford (4-phenylbutyl)phosphonic acid as a white crystalline solid.
Characterization Data
The following tables summarize the key physicochemical and spectroscopic data for (4-phenylbutyl)phosphonic acid.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₅O₃P | [9] |
| Molecular Weight | 214.20 g/mol | [9] |
| Exact Mass | 214.0759 Da | [9] |
| Appearance | White crystalline solid (Predicted) | |
| CAS Number | 46348-61-2 | [9] |
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | δ (ppm): 7.1-7.3 (m, 5H, Ar-H), 2.6 (t, 2H, Ar-CH₂), 1.6-1.8 (m, 4H, -CH₂-CH₂-), 1.9-2.1 (m, 2H, P-CH₂), 10-12 (br s, 2H, P-(OH)₂) |
| ¹³C NMR | δ (ppm): 141 (Ar-C), 128.5 (Ar-CH), 128.3 (Ar-CH), 126 (Ar-CH), 35 (Ar-CH₂), 31 (CH₂), 28 (P-CH₂-CH₂), 25 (P-CH₂) |
| ³¹P NMR | δ (ppm): 25-35 (referenced to 85% H₃PO₄)[10][11] |
| Mass Spec (ESI-) | m/z: 213.0686 [M-H]⁻, 427.1455 [2M-H]⁻ |
| IR (KBr) | ν (cm⁻¹): 2800-3200 (broad, O-H), 2930 (C-H aliphatic), 1600, 1495, 1450 (C=C aromatic), 1150-1250 (P=O), 950-1050 (P-O-H)[12] |
Potential Biological Relevance and Application
Phosphonates are often explored as therapeutic agents due to their ability to mimic phosphates in biological systems while being resistant to enzymatic hydrolysis. A related compound, Dimethyl (2-oxo-4-phenylbutyl)phosphonate, has been identified as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.[13] ACE is a central component of the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, the conversion of angiotensin I to the potent vasoconstrictor angiotensin II is blocked, leading to vasodilation and a reduction in blood pressure. The structural similarity of (4-phenylbutyl)phosphonic acid to these intermediates suggests its potential as a scaffold for the design of novel ACE inhibitors.
Experimental and Analytical Workflow
The overall process from synthesis to characterization and potential biological screening follows a logical progression.
References
- 1. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 2. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-assisted hydrolysis of phosphonate diesters: an efficient protocol for the preparation of phosphonic acids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. (4-Phenylbutyl)phosphonic acid | C10H15O3P | CID 13687984 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 11. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 12. rsc.org [rsc.org]
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